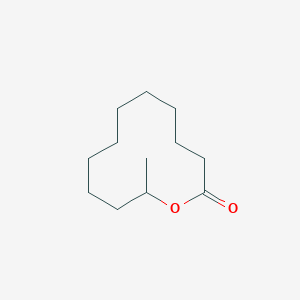

11-Dodecanolide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

95338-31-1 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

12-methyl-oxacyclododecan-2-one |

InChI |

InChI=1S/C12H22O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h11H,2-10H2,1H3 |

InChI-Schlüssel |

IBLSRZGJYAOPLB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCCCCCCC(=O)O1 |

Herkunft des Produkts |

United States |

Occurrence and Biosynthesis of 11 Dodecanolide and Its Methyl Branched Isomers

Natural Isolation and Identification in Biological Secretions

The discovery of 11-dodecanolide and its related structures in nature is often challenging due to their production in minute quantities, necessitating advanced analytical and synthetic chemistry techniques for their identification.

Aliphatic macrolides, including 11-dodecanolide and its methyl-branched analogs, have been identified as key components of the chemical signals used by amphibians, particularly the endemic Mantellinae frog family of Madagascar. researchgate.netresearchgate.net Males in this family possess femoral glands that release complex, species-specific volatile compounds during courtship. researchgate.netresearchgate.net

In the mantelline frog Gephyromantis moseri, a species found in the rainforests of Madagascar, a series of methyl-branched 11-dodecanolides were identified as part of its glandular secretions. researchgate.netrsc.org Due to the extremely low quantities of these compounds, direct isolation for structural elucidation was not feasible. Instead, researchers synthesized a library of potential candidate molecules, including 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide. researchgate.netrsc.orgdntb.gov.ua By comparing the gas chromatographic retention indices and mass spectra of the synthetic compounds with the natural secretions, they successfully identified these methyl-branched 11-dodecanolides as new natural products. researchgate.netrsc.org These volatile macrolides are believed to play a crucial role in species recognition among these frogs. researchgate.net

Table 1: Identified Methyl-Branched 11-Dodecanolides in Gephyromantis moseri This table is based on synthetic library comparison for identification.

| Compound Name | Position of Methyl Branch | Status |

| 2-Methyl-11-dodecanolide | 2 | Identified in Secretion researchgate.netrsc.org |

| 4-Methyl-11-dodecanolide | 4 | Identified in Secretion researchgate.netrsc.org |

| 6-Methyl-11-dodecanolide | 6 | Identified in Secretion researchgate.netrsc.orgpherobase.com |

| 8-Methyl-11-dodecanolide | 8 | Identified in Secretion researchgate.netrsc.org |

| 10-Methyl-11-dodecanolide | 10 | Identified in Secretion researchgate.netrsc.org |

Lactones as a chemical class are common metabolites in various organisms, including fungi. researchgate.netnih.gov Many fungal species, particularly phytopathogenic ones from genera like Alternaria, Botrytis, and Fusarium, are known to produce a wide array of secondary metabolites, including polyketides and macrolides. mdpi.com While the direct isolation of 11-dodecanolide from fungi is less specifically documented than in frogs, related dodecanolides, such as γ-dodecalactone (4-dodecanolide), are recognized as fungal and bacterial metabolites. nih.govlongdom.org For example, 5-dodecanolide has been studied for its ability to interfere with biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The broad capacity of fungi to produce diverse lactone structures suggests they are a potential, though less explored, source of 11-dodecanolide and its isomers. researchgate.netmdpi.com

The structural elucidation of macrolides like 11-dodecanolide is complicated by the existence of numerous stereoisomers and regioisomers. The assignment of absolute configuration is a persistent challenge in natural products chemistry. researchgate.netnih.gov Often, initial structural proposals based on spectroscopic methods alone are later found to be incorrect and require revision through enantioselective total synthesis. researchgate.netoup.com

The analysis of frog secretions revealed the presence of various regioisomers of macrolides, where double bonds or methyl groups are located at different positions on the carbon chain. researchgate.net For instance, in the analysis of secretions from the frog Hyperolius cinnamomeoventris, a tetradecen-13-olide was identified, and the synthesis of candidate molecules, specifically (Z)-5- and (Z)-9-tetradecen-13-olide, was necessary to confirm the natural compound's structure. researchgate.net The determination of stereochemistry is equally critical; chiral gas chromatography was used to establish the absolute configuration of the natural frog macrolide as (5Z,13S)-5-tetradecen-13-olide. researchgate.net These examples underscore the necessity of synthesizing various stereoisomers to definitively identify the exact structure of the naturally occurring product. researchgate.netoup.com

Identification in Other Biological Systems (e.g., Fungal Metabolites)

Elucidation of Biosynthetic Pathways

The biosynthesis of 11-dodecanolide follows a general pathway established for macrolactones, originating from fatty acid metabolism and involving key enzymatic transformations.

The formation of macrolactones from their linear hydroxy-acid precursors is an enzymatic process known as macrolactonization. thieme-connect.com This critical ring-closing step is often catalyzed by lipases or specialized thioesterases. nih.govacs.orgnih.gov A common biosynthetic route involves a two-step enzymatic cascade. First, a cytochrome P450 monooxygenase (P450) hydroxylates a fatty acid at its terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon. nih.govresearchgate.net This reaction creates a hydroxy fatty acid. Subsequently, this precursor undergoes intramolecular esterification (lactonization), a reaction that can be efficiently catalyzed by lipases. nih.govresearchgate.netnih.gov

In prokaryotes, engineered Escherichia coli strains have been developed to produce hydroxy fatty acids by expressing P450 enzymes. nih.govd-nb.info For example, the fatty acid hydroxylase CYP102A1 from Bacillus megaterium has been used to convert free fatty acids into their hydroxy counterparts. d-nb.info Similarly, enzymes from the CYP52 family, found in yeasts like Candida, are known to hydroxylate the terminal position of fatty acids. nih.gov The final lactonization step can be performed by various lipases, such as those from Pseudomonas cepacia or porcine pancreas (PPL), which catalyze the formation of the macrocyclic ring. acs.orgresearchgate.net

The biosynthesis of 11-dodecanolide originates from the 12-carbon saturated fatty acid, dodecanoic acid (lauric acid). d-nb.infoebi.ac.uk This precursor undergoes hydroxylation to form 11-hydroxydodecanoic acid, the direct acyclic precursor to 11-dodecanolide. d-nb.infoebi.ac.uk

The key transformation is the regioselective hydroxylation of dodecanoic acid. This is achieved by cytochrome P450 enzymes that can target the (ω-1) position. For instance, a P450 system from Bacillus megaterium (P450 BM3) and CYP153A from Marinobacter aquaeloei have been shown to produce 11-hydroxydodecanoic acid. researchgate.netnih.gov In some microorganisms, a mixture of hydroxy fatty acids is produced. For example, engineered E. coli expressing CYP102A1 produced a mix of hydroxy fatty acids from glucose, including 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, and 10-hydroxyhexadecanoic acid. d-nb.info Similarly, the enzyme AlkBGT from Pseudomonas putida GPo1 can convert dodecanoic acid into ω-hydroxydodecanoic acid (12-hydroxydodecanoic acid), but other P450s can produce the 11-hydroxy isomer. ebi.ac.ukfrontiersin.org Once formed, 11-hydroxydodecanoic acid is cyclized via an intramolecular esterification reaction to yield the final product, 11-dodecanolide. nih.govresearchgate.net

Table 2: Key Enzymes and Precursors in 11-Dodecanolide Biosynthesis

| Step | Precursor | Enzyme Class | Specific Example(s) | Product |

| Hydroxylation | Dodecanoic Acid | Cytochrome P450 Monooxygenase | CYP102A1, CYP153A, P450 BM3 mutant researchgate.netnih.govd-nb.info | 11-Hydroxydodecanoic Acid |

| Macrolactonization | 11-Hydroxydodecanoic Acid | Lipase (B570770) / Thioesterase | Pseudomonas cepacia lipase (PCL) researchgate.net | 11-Dodecanolide |

Stereochemical Control in Biosynthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, in macrolactones like 11-dodecanolide and its methyl-branched isomers is fundamental to their biological function. This stereochemical precision is not random but is meticulously controlled during their biosynthesis by complex enzymatic machinery. The biosynthesis of these compounds is largely attributed to modular polyketide synthases (PKSs), which function as molecular assembly lines, constructing the carbon backbone from simple precursor units with exquisite stereocontrol. nih.govbeilstein-journals.org

The stereochemical outcome of the final macrolactone is determined at various stages of the polyketide chain assembly. Each module within the PKS is responsible for one cycle of chain elongation and can contain a specific set of catalytic domains that dictate the processing of the growing polyketide chain. nih.gov The key enzymatic domains that govern stereochemistry are the Ketosynthase (KS), Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains. nih.gov The presence and specific nature of these domains within a module determine the stereochemical configuration at newly formed chiral centers.

Role of Ketoreductase (KR) Domains

Ketoreductase (KR) domains are primary determinants of stereochemistry in polyketide biosynthesis. nih.gov After a condensation reaction extends the polyketide chain by two carbon units, a β-keto group is formed. If this keto group is reduced, the KR domain catalyzes this reduction using NADPH as a cofactor. Crucially, KR domains are highly stereospecific and can be classified into different types based on the stereochemistry of the resulting hydroxyl group. nih.gov

A-type KRs produce an L-β-hydroxyl group (equivalent to an S-configuration in many contexts).

B-type KRs produce a D-β-hydroxyl group (equivalent to an R-configuration in many contexts). nih.gov

The specific type of KR domain within a module therefore directly dictates the stereochemical configuration of any hydroxyl-bearing carbon in the final 11-dodecanolide structure. The absence of a functional KR domain in a module would leave the β-keto group unreduced at that step.

Role of Ketosynthase (KS) and Acyltransferase (AT) Domains in Methyl-Branching

For methyl-branched isomers of 11-dodecanolide, the stereochemistry of the methyl group is also tightly controlled. This control is exerted through the selection of specific extender units by the Acyltransferase (AT) domain and the subsequent condensation reaction catalyzed by the Ketosynthase (KS) domain.

The most common precursor for introducing a methyl branch is (2S)-methylmalonyl-CoA. nih.gov The AT domain of a specific module selects this chiral building block from the cellular pool. During the condensation reaction catalyzed by the KS domain, an interesting and crucial stereochemical event occurs: the configuration of the α-carbon of the extender unit is inverted. nih.gov Therefore, the incorporation of a (2S)-methylmalonyl-CoA unit results in a (2R)-methyl branch on the growing polyketide chain. This "inversion of configuration" is a fundamental principle of stereocontrol in modular PKSs. nih.gov

The combination of KR-directed hydroxyl stereochemistry and KS/AT-controlled methyl branch stereochemistry allows for the programmed synthesis of specific stereoisomers of methyl-branched dodecanolides.

Integrated Stereochemical Control

The final stereochemical identity of a macrolactone is the cumulative result of the actions of all domains in the PKS assembly line. For instance, the biosynthesis of a specific stereoisomer of 10-methyl-11-dodecanolide would require a PKS with modules programmed to:

Incorporate the correct number of two-carbon units to reach the dodecanoyl (12-carbon) length.

Utilize a (2S)-methylmalonyl-CoA extender unit at the appropriate module to introduce the methyl group at the C10 position with an R-configuration.

Employ a specific type of KR domain (e.g., B-type) in the final module to reduce the β-keto group, creating the precursor hydroxy acid with a specific stereocenter that will become the chiral center of the lactone upon cyclization.

The thioesterase (TE) domain, located at the end of the PKS, catalyzes the final release and cyclization of the completed hydroxy acid chain to form the stable 11-dodecanolide ring, preserving the stereochemistry established on the assembly line. nih.gov

Data Tables

Table 1: Enzymatic Domains in Polyketide Synthase and Their Role in Stereocontrol

| Domain | Function | Stereochemical Impact |

| Acyltransferase (AT) | Selects extender units (e.g., malonyl-CoA, methylmalonyl-CoA) for chain elongation. | Indirectly controls stereochemistry by selecting chiral (e.g., (2S)-methylmalonyl-CoA) or achiral precursors. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. | Inverts the stereochemistry of the α-substituent of the extender unit (e.g., (2S)-methylmalonyl-CoA becomes a (2R)-methyl branch). nih.gov |

| Ketoreductase (KR) | Reduces the β-keto group to a β-hydroxyl group. | Directly determines the stereochemistry of the hydroxyl group. A-type KRs produce L-hydroxyls, while B-type KRs produce D-hydroxyls. nih.gov |

| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. | Can influence the geometry (E or Z) of the resulting double bond, which can impact the conformation of the final ring. |

| Enoyl Reductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. | Creates new chiral centers if the double bond is appropriately substituted. The stereochemistry is controlled by the specific ER domain. |

| Thioesterase (TE) | Cleaves the completed polyketide chain from the ACP and often catalyzes its cyclization into a macrolactone. | Releases the final product, preserving the stereochemistry established by the upstream domains. nih.gov |

Synthetic Methodologies for 11 Dodecanolide and Its Derivatives

Chemical Synthesis Approaches

Ring-Closing Metathesis (RCM) as a Key Synthetic Strategy

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocyclic compounds, including 11-dodecanolide and its derivatives. organic-chemistry.orgwikipedia.orgmedwinpublishers.com This reaction, catalyzed by transition metal complexes, typically ruthenium-based catalysts like Grubbs' catalysts, facilitates the intramolecular coupling of two terminal alkenes to form a cyclic alkene with the concomitant release of ethylene (B1197577). organic-chemistry.orgwikipedia.org The efficiency and functional group tolerance of RCM make it a favored strategy in modern organic synthesis. organic-chemistry.org

The synthesis of various methyl-branched 11-dodecanolides has been achieved using RCM as a key step. researchgate.net This approach allows for the construction of the 12-membered lactone core with high efficiency. medwinpublishers.comresearchgate.net For instance, the synthesis of 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide has been successfully demonstrated, leading to the identification of these compounds as new natural products. researchgate.net The general applicability of RCM extends to the synthesis of a wide range of unsaturated rings, from 5- to 30-membered cycles. wikipedia.org The thermodynamic driving force for the reaction, particularly with terminal alkenes, is the entropically favored release of volatile ethylene gas. organic-chemistry.org

A convergent synthesis of the macrolactone core of a related natural product, amphidinolactone A, highlights the power of RCM in complex molecule synthesis. rsc.org In this strategy, two fragments are synthesized independently and then joined before the final RCM step to close the large ring. rsc.org

| Catalyst Type | Substrate Type | Ring Size | Key Features |

| Grubbs' Catalysts (Ru-based) | Diene esters | 12-membered | High efficiency, functional group tolerance |

| Schrock Catalysts (Mo-based) | Diene esters | Various | Early examples of RCM |

| Ruthenium indenylidene complex | Diene esters | 7-membered | Used in the synthesis of manzamine A |

Metal-Organic Epoxide Opening Reactions

The regioselective opening of epoxide rings by organometallic reagents is another significant strategy employed in the synthesis of 11-dodecanolide precursors. researchgate.net Epoxides, being strained three-membered rings, are susceptible to nucleophilic attack, which can be controlled to achieve specific stereochemical outcomes. masterorganicchemistry.comlibretexts.org This method is particularly useful for introducing side chains and functional groups at specific positions of a molecule.

In the synthesis of methyl-branched 11-dodecanolides, metal-organic epoxide opening was utilized as a key step alongside RCM. researchgate.net This combination of reactions provides a versatile route to a library of related compounds. researchgate.net The reaction of epoxides with nucleophiles can proceed via either SN1 or SN2 mechanisms, depending on the reaction conditions (acidic or basic) and the structure of the epoxide. libretexts.org Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry at that center. masterorganicchemistry.comlibretexts.org

The use of organocuprates and other organometallic reagents allows for the precise delivery of alkyl groups to the epoxide, a crucial step in building the carbon skeleton of the target lactone.

| Reagent Type | Epoxide Type | Reaction Condition | Key Outcome |

| Organocuprates | Terminal Epoxides | Neutral | Regioselective C-C bond formation |

| Grignard Reagents | Ethylene Oxide | Basic | Formation of primary alcohols |

| Organolithium Compounds | Substituted Epoxides | Basic | SN2-type ring opening |

Oxidative Ring Expansion Methodologies

Oxidative ring expansion provides a direct method to convert cyclic ketones into lactones. This transformation, often a Baeyer-Villiger oxidation, is a crucial step in several synthetic routes to 11-dodecanolide. A notable example involves the synthesis of δ-dodecanolide, a related compound, where 2-heptylcyclopentanone (B94353) undergoes oxidative ring expansion. google.com In this process, an oxidizing agent, such as a peroxy acid (e.g., peracetic acid or peroxybenzoic acid) or hydrogen peroxide, is used to insert an oxygen atom adjacent to the carbonyl group of the cyclic ketone, thereby forming the lactone. google.com

The reaction can be carried out in various solvents like toluene, benzene, or xylene. google.com The choice of oxidant and reaction conditions can influence the yield and purity of the resulting lactone. google.com This methodology has also been applied to the synthesis of racemic 11-dodecanolide (dihydrorecifeiolide) through the ring expansion of oxabicycloalkenones. scielo.br Another approach involves the oxidative ring expansion of cyclobutanols, which can be a regioselective process. nih.gov

| Starting Material | Oxidizing Agent | Product | Key Features |

| 2-Heptylcyclopentanone | Peracetic acid, Hydrogen peroxide | δ-Dodecanolide | One-pot synthesis potential |

| Oxabicycloalkenones | N-bromosuccinimide (via tosylhydrazones) | Acetylenic lactones (precursors) | Synthesis of unsaturated lactones |

| Cyclobutanols | Co(acac)2, O2 | 1,2-Dioxanols | Regioselective cleavage |

| Methylenecyclopropanes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), O2 | Cyclobutanones (precursors) | Facile conversion to cyclic ketones |

Aldol (B89426) Condensation and Catalytic Hydrogenation Pathways

A classical yet effective approach to building the carbon framework for dodecanolides involves an initial aldol condensation followed by catalytic hydrogenation. google.com This strategy typically starts with smaller, readily available building blocks. For instance, the synthesis of a key intermediate, 2-heptylcyclopentanone, is achieved through a one-pot reaction involving the aldol condensation of cyclopentanone (B42830) and n-heptanal, followed by catalytic hydrogenation. google.com This process efficiently constructs the required carbon skeleton. google.com

The aldol condensation creates a new carbon-carbon bond and an α,β-unsaturated ketone, which is then reduced in the subsequent hydrogenation step. rubingroup.org This sequence is a powerful tool for carbon chain elongation and functional group manipulation. The hydrogenation step not only saturates the carbon-carbon double bond but can also be used to reduce other functional groups if desired, depending on the catalyst and reaction conditions employed. rubingroup.orgresearchgate.net

| Aldol Reactants | Hydrogenation Catalyst | Intermediate Product | Final Product (after further steps) |

| Cyclopentanone, n-Heptanal | Not specified in abstract | 2-Heptylcyclopentanone | δ-Dodecanolide |

| 4-Hydroxybenzaldehyde, Acetone | Rhodium on alumina | 4-(4'-hydroxyphenyl)-3-buten-2-one | Rheosmin ("Raspberry Ketone") |

| Vanillin, Acetone | Not specified in abstract | 4-(4'-hydroxy-3'-methoxyphenyl)-3-buten-2-one | Zingerone |

Synthesis of Chiral Dodecanolide Enantiomers

The synthesis of specific enantiomers of 11-dodecanolide is of significant interest due to the often distinct biological activities of different stereoisomers. Chiral synthesis can be achieved through various methods, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis.

One reported synthesis of both the (R)- and (S)-enantiomers of 4-dodecanolide, a related γ-lactone, started from chiral α-amino acids. tandfonline.com For example, (S)-(+)-2-aminodecanoic acid was converted to the corresponding (S)-(-)-lactone. tandfonline.com The optical purity of the synthesized enantiomers can be determined using techniques like chiral gas chromatography or by forming diastereomeric derivatives and analyzing them with NMR spectroscopy in the presence of a chiral shift reagent. tandfonline.com

Another approach involves the chemoenzymatic synthesis of (R)-4-dodecanolide, which utilizes an enzymatic kinetic resolution step to separate enantiomers, providing access to the desired chiral lactone in high enantiomeric excess. researchgate.net The synthesis of chiral methyl-branched 11-dodecanolides has also been accomplished, allowing for the determination of the absolute configuration of the natural products. researchgate.net

| Method | Chiral Source/Reagent | Target Enantiomer | Key Features |

| Chiral Pool Synthesis | (S)-(+)-2-aminodecanoic acid | (S)-4-Dodecanolide | Utilizes readily available chiral starting materials. tandfonline.com |

| Asymmetric Synthesis | (S)-Roche ester | (2R,10S)-2,6,10-trimethyl-5-undecen-11-olide | Versatile synthesis allowing access to all four stereoisomers. researchgate.net |

| Chemoenzymatic Resolution | Lipase (B570770) | (R)-4-Dodecanolide | Efficient separation of enantiomers. researchgate.net |

| Chiral Chromatography | Chiral-Pak AD column | Enantiomers of a WAY-100635 analog | Separation of racemic mixtures. researchgate.net |

Enzymatic and Chemoenzymatic Synthesis Strategies

Enzymatic and chemoenzymatic methods offer highly selective and environmentally benign alternatives to purely chemical syntheses. mdpi.commdpi.com These approaches leverage the high stereoselectivity and regioselectivity of enzymes for key transformations. mdpi.commdpi.com

A chemoenzymatic total synthesis of (R)-4-dodecanolide has been reported, demonstrating the power of combining chemical steps with enzymatic reactions. researchgate.net Such strategies often employ enzymes like lipases for kinetic resolution of racemic intermediates or Baeyer-Villiger monooxygenases (BVMOs) for enantioselective oxidation of ketones to lactones. researchgate.netmdpi.com For example, a BVMO was used for a stereoselective oxidation to a lactone with 99% enantiomeric excess in the synthesis of prostaglandins (B1171923). mdpi.com

These methods are becoming increasingly important in the synthesis of complex natural products, offering sustainable and efficient routes to enantiomerically pure compounds. beilstein-journals.orgnih.gov The ability to perform reactions in aqueous media under mild conditions further enhances the appeal of these "green chemistry" approaches. mdpi.com

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Lipase | Kinetic Resolution | Racemic alcohols/esters | Enantiopure alcohol and ester | High enantioselectivity |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation | Cyclic Ketone | Lactone | High stereoselectivity |

| Ketoreductase (KRED) | Reduction | Ketone | Alcohol | High diastereoselectivity |

| Glucosidase/Acyl Transferase | Hydrolysis | Hemiacetal/Ester | Diol | Use of natural feedstocks |

Lipase-Catalyzed Synthesis of Dodecanolides

Lipases, particularly from Candida antarctica (CALB), are highly effective catalysts for the synthesis of macrolides like 11-dodecanolide. d-nb.infomdpi.com The primary mechanism involves the intramolecular esterification (lactonization) of an ω-hydroxy fatty acid precursor, such as 11-hydroxyundecanoic acid. nih.govsigmaaldrich.com This enzymatic approach is favored for its mild reaction conditions and high selectivity, which minimizes the formation of by-products often seen in conventional chemical synthesis. researchgate.net

The lipase-catalyzed synthesis is typically performed in an organic solvent to shift the equilibrium towards esterification rather than hydrolysis. mdpi.com The choice of solvent can significantly impact the reaction yield. For instance, in the synthesis of a different macrolactone, diisopropyl-ether was found to be a suitable solvent, yielding high conversion rates at a temperature of 35°C. nih.gov

Immobilized lipases, such as Novozym 435 (CALB immobilized on an acrylic resin), are widely used due to their enhanced stability and reusability. mdpi.comresearchgate.net The catalytic action proceeds through an acyl-enzyme intermediate, where the serine residue in the lipase's active site plays a crucial role. nih.gov

Lipases also catalyze the ring-opening polymerization (ROP) of dodecanolides to produce polyesters. nih.govjst.go.jp This process is of interest for creating biodegradable polymers. jst.go.jp Studies have shown that lipase-catalyzed ROP of 12-dodecanolide can yield high molecular weight polyesters. acs.org The reactivity in enzymatic ROP is notably higher for macrolides compared to smaller lactones, a reverse trend to that observed in chemical polymerization methods. d-nb.info

Table 1: Lipase-Catalyzed Synthesis of Dodecanolides and Related Polyesters

| Precursor/Monomer | Enzyme | Product | Key Findings |

| 11-Hydroxyundecanoic acid | Candida antarctica lipase B (CALB) | 11-Dodecanolide | Efficient intramolecular esterification in organic media. |

| 12-Dodecanolide | Candida antarctica lipase B (CALB) | Poly(12-dodecanolide) | High molecular weight polyester (B1180765) obtained via ring-opening polymerization. acs.org |

| ω-Pentadecalactone | Novozyme-435 | Poly(ω-pentadecalactone) | Effective polymerization catalyzed by immobilized lipase. rsc.org |

Biotransformation of Precursor Compounds for Dodecanolide Production

Biotransformation using whole microbial cells presents a powerful "green chemistry" tool for producing dodecanolides. researchgate.net This method leverages the metabolic pathways of microorganisms to convert precursor compounds into the desired lactones. nmb-journal.com A key advantage of whole-cell biotransformation is the potential for a one-pot process, where multiple enzymatic steps are carried out by a single microorganism, which can lower production costs. mdpi.com

For instance, the production of γ-dodecalactone, a related dodecanolide derivative, has been achieved through the biotransformation of oleic acid by the bacterium Micrococcus luteus. mdpi.comresearchgate.net This process involves several enzymatic steps including hydration, β-oxidation, reduction, and subsequent cyclization to form the lactone. mdpi.com Similarly, various yeast strains are capable of transforming hydroxy fatty acids into lactones through β-oxidation pathways. mdpi.comnih.gov

The efficiency of biotransformation can be significantly enhanced by permeabilizing the microbial cells. A study on Waltomyces lipofer demonstrated that treating the yeast cells with ethanol (B145695) and Triton X-100 resulted in a 3.7-fold increase in the production of γ-dodecalactone from 10-hydroxystearic acid. nih.gov

Table 2: Examples of Biotransformation for Dodecanolide Production

| Precursor Compound | Microorganism | Product | Key Findings |

| Oleic acid | Micrococcus luteus | γ-Dodecalactone | One-pot conversion involving hydration, β-oxidation, and cyclization. mdpi.comresearchgate.net |

| 10-Hydroxystearic acid | Waltomyces lipofer (permeabilized cells) | γ-Dodecalactone | Achieved a high conversion yield of 76% (wt/wt) and a productivity of 1.5 g/liter/h . nih.gov |

| 2-Dodecen-5-olide | Various bacteria (e.g., Clostridium, Saccharomyces) | 5-Dodecanolide | Microbial reduction of the unsaturated lactone to its saturated form. google.com |

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions to create complex molecules with specific stereochemistry. nih.govbiorxiv.org This approach is particularly valuable for synthesizing chiral lactones, which are important as pheromones and bioactive molecules. researchgate.net The enzymatic step often establishes the key stereocenter, which is then elaborated through subsequent chemical transformations. csic.es

Enzymatic dynamic kinetic resolution is another powerful chemoenzymatic strategy. uni-bayreuth.de This technique allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. This is achieved by combining a stereoselective enzymatic reaction with in-situ racemization of the substrate. uni-bayreuth.de Such methods have been successfully applied to the synthesis of various chiral compounds, highlighting the potential for producing enantiomerically pure dodecanolides. nih.govuni-bayreuth.de

Table 3: Chemoenzymatic Synthesis of Precursors and Related Chiral Lactones

| Starting Material | Method | Product | Key Features |

| Ricinoleic acid | Whole-cell biotransformation followed by chemical reduction/hydrolysis | 11-Hydroxyundecanoic acid | A practical route to a key precursor of 11-dodecanolide. rsc.org |

| Racemic styryl-substituted dihydropyrandiones | Enzymatic dynamic kinetic resolution with O-methyltransferase JerF | Enantiomerically enriched kavalactones | Demonstrates the power of combining enzymatic stereoselectivity with spontaneous racemization. uni-bayreuth.de |

| Racemic γ-lactones | Lipase-catalyzed kinetic resolution | Enantiomerically pure (R)-4-dodecanolide and (R)-4-octanolide | Efficient synthesis of naturally occurring insect pheromones. researchgate.net |

Polymerization and Polymer Science Applications of 11 Dodecanolide

Ring-Opening Polymerization (ROP) of 11-Dodecanolide

The primary method for polymerizing 11-dodecanolide is through ring-opening polymerization (ROP), a process where the cyclic monomer is opened to form a linear polymer chain. mdpi.com This method is favored for producing high molecular weight polyesters with controlled properties. uliege.be

Catalytic Systems for ROP (e.g., Methoxide, Enzymes)

A variety of catalytic systems can be employed for the ROP of 11-dodecanolide, ranging from metal-based catalysts to enzymes. uliege.bersc.org

Metal-Based Catalysts: Organometallic compounds, such as those based on tin, zinc, aluminum, and zirconium, are effective catalysts for the ROP of lactones. acs.orgumons.ac.be For instance, tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a commonly used catalyst. rsc.org These catalysts typically function through a coordination-insertion mechanism, where the metal center activates the monomer for nucleophilic attack. uliege.belibretexts.org

Enzymatic Catalysis: Lipases have emerged as powerful "green" catalysts for the ROP of macrolides like 11-dodecanolide. researchgate.netnih.govjst.go.jp Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, show high efficiency. researchgate.netnih.gov The enzymatic ROP is believed to proceed via an "activated monomer" mechanism involving the formation of an acyl-enzyme intermediate. nih.govresearchgate.net This biocatalytic approach offers high selectivity and operates under mild reaction conditions. researchgate.net

The table below summarizes some catalytic systems used for the ROP of 11-dodecanolide and related macrolides.

| Catalyst Type | Specific Catalyst Example | Key Features |

| Metal-Based | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Widely used, effective for a range of lactones. rsc.org |

| Zinc 2-ethylhexanoate | Used in kinetic studies to compare with enzymatic polymerization. researchgate.net | |

| Aluminum Salen Complexes | Shows respectable polymerization rates for medium-sized lactones. acs.org | |

| Enzymatic | Candida antarctica Lipase B (CALB/Novozym 435) | High efficiency and selectivity, operates under mild conditions. researchgate.netnih.gov |

| Lipase from Pseudomonas family | Effective for ROP and can facilitate terminal acylation. capes.gov.br | |

| Extracellular PHB Depolymerase from Alcaligenes faecalis T1 | Shows poor activity for 11-dodecanolide compared to smaller lactones. acs.orgnih.gov |

Polymerization Kinetics and Mechanisms of 11-Dodecanolide

The kinetics of 11-dodecanolide ROP are significantly influenced by the chosen catalytic system.

Chemical Polymerization: In chemically catalyzed ROP, the polymerization rate often follows first-order kinetics with respect to the monomer concentration. researchgate.net The mechanism typically involves the coordination of the catalyst to the carbonyl group of the lactone, followed by nucleophilic attack from an initiator (like an alcohol) or the growing polymer chain, leading to the cleavage of the acyl-oxygen bond. uliege.belibretexts.org

Enzymatic Polymerization: The kinetics of lipase-catalyzed ROP are more complex. The reaction rate is dependent on the formation of an enzyme-monomer complex. nih.govresearchgate.net For macrolides like 11-dodecanolide, the increased hydrophobicity compared to smaller lactones can facilitate a better interaction with the lipase's active site, enhancing the polymerization rate. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with a nucleophile (water, alcohol, or the hydroxyl end of a polymer chain) to propagate the polymerization. nih.govcapes.gov.br The formation of this acyl-enzyme intermediate is often the rate-determining step. nih.gov

Influence of Ring Size and Conformation on Polymerization Efficiency

The ring size of a lactone has a profound impact on its polymerizability. This is due to factors like ring strain, conformation, and, in the case of enzymatic polymerization, the monomer's interaction with the catalyst. nih.gov

In chemical ROP , the driving force is primarily the release of ring strain. acs.org Smaller lactones (like δ-valerolactone and ε-caprolactone) with higher ring strain tend to polymerize much faster than medium-sized (7-11 atoms) and large-sized macrolides (12 atoms and larger), which are virtually strain-free. mdpi.comacs.org For example, one study reported that with a zinc-based catalyst, ε-caprolactone polymerizes significantly faster than 12-dodecanolide. researchgate.net Middle-sized lactones often exhibit the lowest polymerization rates due to transannular strain that resists the necessary conformational change during ring-opening. acs.org

Conversely, in enzymatic ROP , the polymerization rate generally increases with increasing ring size. researchgate.netresearchgate.net Larger, more hydrophobic macrolides like 11-dodecanolide and 12-dodecanolide show higher reactivity than smaller lactones. nih.govresearchgate.net This is attributed to a more favorable formation of the enzyme-lactone complex, which is the rate-determining step. researchgate.net Smaller lactones may form non-productive complexes with the enzyme, inhibiting polymerization. researchgate.netresearchgate.net

The following table compares the relative polymerization rates of various lactones under chemical and enzymatic catalysis.

| Lactone (Ring Size) | Chemical ROP Rate (Relative to 13- and 16-membered lactones) researchgate.net | Enzymatic ROP Rate (Relative to 16- and 17-membered lactones) researchgate.net |

| ε-Caprolactone (7) | 330 | 0.10 (for 7-membered) |

| 8-Octanolide (9) | 21 | Not specified |

| 11-Dodecanolide (12) | 0.9 | 0.13 (for 12-membered) |

| 12-Dodecanolide (13) | 1.0 | 0.19 (for 13-membered) |

Synthesis and Characterization of 11-Dodecanolide-Derived Polyesters

The polymerization of 11-dodecanolide, either alone or with other monomers, leads to the formation of polyesters with a range of properties.

Homopolymerization of 11-Dodecanolide

The homopolymer of 11-dodecanolide, poly(11-dodecanolide), can be synthesized via ROP. Enzymatic polymerization using Novozym 435 has been shown to produce poly(11-undecanolide) (the polymer from the 12-membered 11-undecanolide) with number-average molecular weights (Mn) around 20,000 g/mol and a melting temperature (Tm) of approximately 77.0 °C. nih.gov Another study reported an Mn of 4,900 g/mol with a polydispersity index (PDI) of 3.7 in a bulk polymerization at 60 °C. nih.gov The characterization of these polymers is typically performed using techniques like Gel Permeation Chromatography (GPC) for molecular weight analysis and Differential Scanning Calorimetry (DSC) for thermal properties. mdpi.comresearchgate.net

Copolymerization with Other Lactones and Cyclic Monomers

11-Dodecanolide can be copolymerized with other cyclic monomers to create copolymers with tailored properties. rsc.orgbham.ac.uk This approach allows for the modification of physical characteristics such as crystallinity, thermal stability, and mechanical strength. rsc.org

For instance, 12-dodecanolide (a 13-membered lactone structurally similar to 11-dodecanolide) has been successfully copolymerized with other macrolides and cyclic carbonates. bham.ac.ukresearchgate.netresearchgate.net Lipase-catalyzed copolymerization of 12-dodecanolide with cyclobis(hexamethylene carbonate) has been reported to yield ester-carbonate copolymers. researchgate.net The resulting copolymer from this reaction was not statistically random, indicating differences in monomer reactivity. researchgate.net In another example, copolymerization of 12-dodecanolide in the presence of poly(ε-caprolactone) using a lipase catalyst resulted in a copolyester with an Mn of 6,700 g/mol . researchgate.net These copolymerizations open avenues for creating materials that blend the properties of different polyesters and other polymer classes. rsc.org

Enzymatic Polymerization for Green Polymer Chemistry

Enzymatic polymerization has emerged as a significant advancement in green polymer chemistry, offering an environmentally benign alternative to conventional catalytic systems. h-its.org This approach utilizes enzymes, typically lipases, to catalyze polymerization reactions under mild conditions, minimizing the use of toxic catalysts and reducing energy consumption. h-its.orgresearchgate.net The ring-opening polymerization (ROP) of lactones is a key reaction in this field, and macrolides such as 11-dodecanolide have proven to be particularly suitable substrates for lipase catalysis. nih.govmdpi.com

Lipases, such as the immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, are extensively used for the ROP of lactones. researchgate.netnih.govnih.gov The accepted mechanism for lipase-catalyzed ROP involves an acyl-enzyme intermediate. nih.gov The catalytic site of the lipase, typically a serine residue, attacks the carbonyl group of the lactone, leading to the opening of the ring and the formation of an acyl-enzyme intermediate. nih.gov This intermediate then reacts with a nucleophile, which can be a hydroxyl group from another monomer, a growing polymer chain, or an initiator like water or an alcohol, to propagate the polymerization. nih.govcapes.gov.br

Research has shown that the ring size of the lactone significantly influences its reactivity in enzymatic polymerization. nih.gov Macrolides, which are large-ring lactones including 11-undecanolide (12-membered ring) and 12-dodecanolide (13-membered ring), often exhibit higher reactivity and are polymerized more readily by lipases compared to smaller lactones like ε-caprolactone. nih.govresearchgate.net This enhanced reactivity is attributed to stronger recognition of the macrolide by the lipase. researchgate.net The polymerization can be carried out in bulk or in organic solvents. nih.gov

The use of enzymes like lipases offers high chemo-, regio-, and enantioselectivity, which is difficult to achieve with traditional chemical catalysts. nih.govresearchgate.net This selectivity allows for the synthesis of well-defined polymers with specific end-group functionalities. For instance, the polymerization can be initiated by water, resulting in polymers with a carboxylic acid at one terminus and a hydroxyl group at the other. nih.gov The molecular weight of the resulting polyesters can be controlled to some extent by factors such as the water content in the reaction medium. capes.gov.br

The following table summarizes research findings on the enzymatic polymerization of various macrolides, illustrating the conditions and outcomes that are relevant to the polymerization of 11-dodecanolide.

| Lactone Monomer | Enzyme Catalyst | Reaction Conditions | Resulting Polymer | Mn ( g/mol ) | M_w/M_n | Reference |

| 11-Undecanolide (UDL) | Lipase | In water | Poly(UDL) | - | - | nih.gov |

| 12-Dodecanolide (DDL) | Novozym 435 | 75 °C | Poly(DDL) | >10,000 | - | nih.govresearchgate.net |

| 12-Dodecanolide (DDL) | Lipase PF | - | Poly(DDL) | - | - | nih.gov |

| 15-Pentadecanolide (PDL) | Novozym 435 | 75 °C | Poly(PDL) | - | - | nih.gov |

| 10-Decanolide (DL) | Novozym 435 | - | Poly(DL) | 20,000 | 3.2 | nih.gov |

M_n: Number-average molecular weight; M_w/M_n: Polydispersity index.

Advanced Polymeric Materials Incorporating 11-Dodecanolide Units

The incorporation of 11-dodecanolide into polymer chains allows for the creation of advanced materials with tailored properties. Its bio-based origin and the biodegradability of its corresponding polyester (B1180765) make it a valuable building block for sustainable polymers.

Bio-based and Biodegradable Polyester Architectures

The development of bio-based and biodegradable polymers is a critical step towards a circular economy and reducing plastic pollution. specificpolymers.comnih.gov Polyesters are a prime class of materials in this regard due to their hydrolyzable ester bonds, which facilitate degradation. specificpolymers.com Aliphatic polyesters, such as those derived from the ring-opening polymerization of 11-dodecanolide, are known for their biodegradability. specificpolymers.comupc.edu

By designing copolyesters, the properties of the resulting materials can be finely tuned. specificpolymers.com Incorporating 11-dodecanolide units into polyester architectures can enhance properties such as flexibility and hydrophobicity, while maintaining or improving biodegradability. For example, copolymerizing 11-dodecanolide with other bio-based monomers, such as lactide or other macrolides, can yield materials with a wide range of mechanical properties and degradation rates. semanticscholar.orgmdpi.com

The synthesis of these copolyesters can be achieved through various methods, including enzymatic ring-opening copolymerization. researchgate.net Lipase-catalyzed copolymerization of a macrolide like 12-dodecanolide with another lactone can produce a copolyester. researchgate.net For instance, the lipase-catalyzed polymerization of 12-dodecanolide in the presence of poly(ε-caprolactone) resulted in a copolyester with a number-average molecular weight (Mn) of 6700 g/mol . researchgate.net Similarly, enzymatic copolymerization of 12-dodecanolide with cyclic dicarbonates has been shown to produce ester-carbonate copolymers. researchgate.net The microstructure of these copolymers, whether random or block-like, can be influenced by the choice of catalyst and reaction conditions, which in turn affects the final material properties. researchgate.net

The table below provides examples of how the incorporation of different monomers into polyester architectures can influence their properties, which is a principle applicable to copolymers containing 11-dodecanolide.

| Copolymer System | Monomers | Key Architectural Feature | Resulting Properties | Reference |

| Poly(butylene succinate-co-butylene furandicarboxylate/polyethylene glycol succinate) | Butylene succinate, Butylene furandicarboxylate, Polyethylene glycol | Introduction of PEG units | Improved toughness and regulated water degradation rate. semanticscholar.org | semanticscholar.org |

| Poly(ester carbonate) | 12-Dodecanolide, Cyclobis(diethylene glycol carbonate) | Random copolymer | Formation of a random copolymer with specific ester-carbonate linkages. researchgate.net | researchgate.net |

| Poly(butylene adipate-co-terephthalate) (PBAT) | 1,4-butanediol, Adipic acid, Terephthalic acid | Aliphatic-aromatic copolyester | Balances biodegradability with good thermomechanical properties. specificpolymers.com | specificpolymers.com |

| Poly(isosorbide-co-butylene 2,5-furandicarboxylate) | Dimethyl furan-2,5-dicarboxylate, Isosorbide, 1,4-Butanediol | Fully bio-based copolyester | Toughened polyester chains with high elongation at break. mdpi.com | mdpi.com |

Functional Polymer Design via Dodecanolide Inclusion

The design of functional polymers involves the incorporation of specific chemical groups that impart desired functionalities to the material. nih.govrsc.org The inclusion of 11-dodecanolide units can be a key strategy in the design of such materials, contributing to the polymer's backbone properties while other functional monomers or modifications provide specific activities.

One approach to creating functional polymers is through copolymerization. By copolymerizing 11-dodecanolide with monomers containing desired functional groups, new materials with tailored properties can be synthesized. nih.gov For example, the synthesis of block copolymers represents a versatile strategy for creating nanostructured materials. nih.gov A block copolymer containing a poly(11-dodecanolide) segment could have one block that is biodegradable and hydrophobic, while the other block could be hydrophilic or carry specific reactive sites for applications in drug delivery or as surfactants. cmu.edu

Post-polymerization modification is another powerful technique for introducing functionality. nih.gov A polymer or copolymer of 11-dodecanolide could be synthesized with reactive handles that are later converted to a wide range of functional groups. nih.gov This allows for the creation of complex architectures and functionalities that might not be achievable through direct polymerization.

Furthermore, the synthesis of graft copolymers, where side chains of one composition are attached to a main backbone of another, offers another route to functional materials. cmu.edu A poly(11-dodecanolide) backbone could be grafted with side chains that provide specific functionalities, leading to materials with unique surface properties or responsiveness to external stimuli. The "grafting through" method, for example, involves copolymerizing a monomer with a macromonomer, which could be a derivative of poly(11-dodecanolide). cmu.edu

The table below illustrates different strategies for designing functional polymers, which can be applied to systems incorporating 11-dodecanolide.

| Functional Polymer Strategy | Description | Example Application | Reference |

| Block Copolymers | Polymers composed of two or more different polymer chains (blocks) linked together. Self-assembly can create ordered nanostructures. | Nanostructured materials for optics, magnetics, or efficient mass diffusion. nih.gov | nih.gov |

| Post-Polymerization Modification | Chemical modification of a pre-formed polymer to introduce functional groups. | Creating polymers with functionalities that are not tolerant to the initial polymerization conditions. nih.gov | nih.gov |

| Graft Copolymers | A main polymer chain (backbone) with polymeric side chains (grafts) of a different composition. | Impact-resistant materials, thermoplastic elastomers, and compatibilizers. cmu.edu | cmu.edu |

| Hyperbranched Polymers | Highly branched, three-dimensional macromolecules synthesized via one-pot reactions. | Nanoparticles for biomedical applications with responsive properties. nih.gov | nih.gov |

Biological Activities and Mechanistic Investigations of 11 Dodecanolide Non Human/in Vitro Focus

Anti-Biofilm Activity of 5-Dodecanolide

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in treating persistent infections due to their inherent resistance to antibiotics. quickcompany.inresearchgate.net The compound 5-dodecanolide (DD) has demonstrated notable efficacy in inhibiting the formation of biofilms by pathogenic bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This anti-biofilm activity is achieved without exhibiting direct antibacterial properties, suggesting a lower probability of inducing drug resistance. quickcompany.inresearchgate.net

Inhibition of Biofilm Formation in Bacterial Pathogens (e.g., Staphylococcus aureus)

Studies have shown that 5-dodecanolide effectively inhibits biofilm formation by both ATCC strains and clinical isolates of S. aureus. researchgate.net One study found that a synergistic combination of dodecanolide and thymol (B1683141) exhibited significant inhibitory activity against biofilm formation in Staphylococcus species, particularly MRSA. quickcompany.in The most effective synergistic anti-biofilm effect was observed at a low concentration of 14.0625 µg/mL of dodecanolide combined with 6.25 µg/mL of thymol. quickcompany.in Another study demonstrated that 5-dodecanolide alone could inhibit biofilm formation by MRSA, with a maximum inhibition of 85% observed at a concentration of 225 μg/mL against Streptococcus pyogenes. researchgate.net This inhibition extends to preventing the adherence of MRSA to surfaces coated with human plasma, a critical step in the initiation of device-associated infections. researchgate.net

Modulation of Bacterial Quorum Sensing Systems (e.g., Agr System)

The anti-biofilm activity of 5-dodecanolide is closely linked to its ability to modulate the accessory gene regulator (agr) quorum sensing (QS) system in S. aureus. researchgate.net The agr system is a cell-to-cell communication pathway that regulates the expression of virulence factors and is crucial for the transition between colonization and invasive infection. nih.govfrontiersin.org Research indicates that an active agr system can impede the initial attachment and development of biofilms. plos.orgnih.gov

Treatment with 5-dodecanolide has been shown to upregulate the expression of key components of the agr system, specifically agrA and agrC. researchgate.net This activation of the agr system leads to the downregulation of genes involved in the initial stages of biofilm formation, such as those encoding fibronectin-binding proteins A and B (fnbA and fnbB). researchgate.net Concurrently, it upregulates RNAIII, a key effector molecule of the agr system, and genes associated with biofilm matrix degradation, such as aur (aureolysin) and nuc (nuclease). researchgate.net The inability of 5-dodecanolide to inhibit biofilm formation in an agr mutant strain further validates its mechanism of action through the agr system. researchgate.net

Effects on Extracellular DNA Synthesis and Cell Surface Adhesion

Extracellular DNA (eDNA) is a critical component of the biofilm matrix, contributing to the initial adhesion of bacteria to surfaces and the structural integrity of the biofilm. mdpi.comnih.gov 5-dodecanolide treatment has been found to significantly reduce the synthesis of eDNA in MRSA. researchgate.net By decreasing eDNA levels, 5-dodecanolide interferes with a fundamental element required for the establishment and stability of biofilms. researchgate.netmdpi.com

Furthermore, 5-dodecanolide impacts cell surface adhesion. researchgate.net Adhesion to both biotic and abiotic surfaces is a prerequisite for biofilm formation. frontiersin.org The compound has been shown to reduce the expression of primary adhesion proteins, such as fibronectin-binding proteins, thereby inhibiting the initial attachment phase of biofilm development. nih.gov In contrast, it has also been observed to increase the autoaggregation of S. pyogenes, which may facilitate enhanced recognition and clearance by the innate immune system. researchgate.net

In Vitro and In Vivo (Non-Human Model) Efficacy against Microbial Virulence

The anti-biofilm effects of 5-dodecanolide translate to a reduction in microbial virulence in both in vitro and in vivo non-human models. In vitro assays have demonstrated that treatment with 5-dodecanolide reduces the production of various virulence factors in MRSA, including staphyloxanthin, a pigment that protects the bacterium from oxidative stress. researchgate.net This reduction in staphyloxanthin production increases the susceptibility of MRSA to oxidative killing by agents like hydrogen peroxide and to clearance by healthy human blood. researchgate.netdntb.gov.ua

The efficacy of 5-dodecanolide has also been demonstrated in the nematode Caenorhabditis elegans, a widely used model for studying host-pathogen interactions. nih.govdntb.gov.ua Treatment with 5-dodecanolide was shown to be effective in reducing the in vivo colonization of MRSA in C. elegans. researchgate.netdntb.gov.ua This was confirmed by both confocal laser scanning microscopy, which showed decreased biofilm formation in the intestinal region of treated nematodes, and by colony-forming unit (CFU) assays, which substantiated the reduction in bacterial load. nih.gov Similarly, against S. pyogenes, 5-dodecanolide reduced the production of hemolysin and protease and led to reduced survival of the bacteria in healthy human blood. researchgate.net

Table 1: In Vitro and In Vivo Anti-Biofilm and Anti-Virulence Effects of 5-Dodecanolide

| Activity | Bacterial Species | Key Findings | Model System | Reference(s) |

| Anti-Biofilm | Staphylococcus aureus (MRSA) | Inhibition of biofilm formation, reduction in adherence to plasma-coated surfaces. | In Vitro | researchgate.net |

| Anti-Biofilm | Streptococcus pyogenes | 85% biofilm inhibition at 225 µg/mL. | In Vitro | researchgate.net |

| Quorum Sensing Modulation | Staphylococcus aureus (MRSA) | Upregulation of agrA and agrC; downregulation of fnbA and fnbB. | In Vitro (qPCR) | researchgate.net |

| eDNA Synthesis Inhibition | Staphylococcus aureus (MRSA) | Significant reduction in extracellular DNA synthesis. | In Vitro | researchgate.net |

| Virulence Factor Reduction | Staphylococcus aureus (MRSA) | Reduction in staphyloxanthin biosynthesis. | In Vitro | researchgate.net |

| Virulence Factor Reduction | Streptococcus pyogenes | Impaired production of hemolysin and protease. | In Vitro | researchgate.net |

| In Vivo Efficacy | Staphylococcus aureus (MRSA) | Reduced intestinal colonization and biofilm formation. | Caenorhabditis elegans | researchgate.netnih.govdntb.gov.ua |

Immunomodulatory and Anti-Inflammatory Mechanisms of Dodecanolides

Beyond their anti-biofilm properties, dodecanolides have been investigated for their ability to modulate the host's immune and inflammatory responses. This is particularly relevant as many of the detrimental effects of bacterial infections are mediated by an overzealous inflammatory reaction.

Modulation of Pro-Inflammatory Mediators (e.g., TNF-α, COX-2)

Research has indicated that 5-dodecanolide possesses anti-inflammatory properties. mdpi.comnih.gov In a study using a hydroalcoholic extract of pork lard, of which 5-dodecanolide was a major component, the extract demonstrated an anti-inflammatory effect on immune cells stimulated with lipopolysaccharide (LPS). nih.gov Specifically, the extract reduced the capacity of neutrophils and peripheral mononuclear cells to produce the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov While 5-dodecanolide alone contributed to this effect, the complete extract showed a greater magnitude of anti-inflammatory activity. nih.gov

The inflammatory process often involves the upregulation of enzymes like Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govpremiervein.com While direct studies on 11-dodecanolide's effect on COX-2 are limited, related compounds like oleamide, also found in the aforementioned pork lard extract, have been shown to suppress the expression of COX-2 by inhibiting the activation of the transcription factor NF-κB. mdpi.comresearchgate.net This suggests a potential mechanism by which dodecanolides could exert their anti-inflammatory effects.

Impact on Oxidative Stress Markers in Experimental Models (e.g., Neutrophils)

No studies were found that investigated the impact of 11-Dodecanolide on oxidative stress markers in experimental models such as neutrophils.

Signaling Pathway Interactions (e.g., NFκB, MAPK)

There is no available research describing the interaction of 11-Dodecanolide with the NF-κB or MAPK signaling pathways.

Mechanistic Studies in in vitro and in vivo (Non-Human) Zymosan-Induced Inflammation Models

No mechanistic studies concerning the effects of 11-Dodecanolide in zymosan-induced inflammation models, either in vitro or in non-human in vivo systems, were found in the reviewed literature.

Advanced Analytical Techniques for 11 Dodecanolide Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 11-dodecanolide from complex mixtures prior to its characterization and quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and its derivatives, as well as the specific analytical question, such as the need for enantiomeric separation.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 11-dodecanolide and its methyl-branched analogues. americanpharmaceuticalreview.com The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mdpi.com The retention time of a compound, the time it takes to travel through the column, is a key parameter for its identification.

Research has successfully utilized GC for the identification of various dodecanolides. For instance, in a study aimed at identifying semiochemicals from mantellid frogs, a library of synthetic methyl-branched 11-dodecanolides was analyzed. researchgate.netnih.gov The identification of compounds such as 2-, 4-, 6-, 8-, and 10-methyl-11-dodecanolide in natural secretions was confirmed by comparing their gas chromatographic retention indices and mass spectra with those of the synthesized standards. researchgate.netnih.gov The NIST Chemistry WebBook also indicates the availability of GC data for 11-dodecanolide, referred to by its synonym, 12-methyl-oxa-cyclododecan-2-one. nist.gov

In another application, GC-MS analysis of a methanol (B129727) leaf extract from Clerodendrum phlomidis identified the presence of 8-nitro-11-dodecanolide, demonstrating the technique's utility in analyzing complex natural product extracts. researchgate.net

Table 1: Application of Gas Chromatography in Dodecanolide Analysis

| Compound | Analytical Context | Key Finding | Reference |

|---|---|---|---|

| 2-, 4-, 6-, 8-, 10-methyl-11-dodecanolide | Identification of frog semiochemicals | Identified in secretions by comparing GC retention indices with synthetic standards. | researchgate.net, nih.gov |

| 11-Dodecanolide | General analysis | GC data available in the NIST database. | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique suitable for a broad range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. americanpharmaceuticalreview.commdpi.com LC separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode. americanpharmaceuticalreview.com

While specific applications detailing the LC analysis of 11-dodecanolide are less common than GC, the technique is well-suited for lactones in general. For example, enantiomeric analysis of γ- and δ-lactones has been successfully performed using reversed-phase HPLC with a specific chiral stationary phase. sigmaaldrich.com The adaptability of LC allows for the analysis of dodecanolides in various matrices, often requiring methods like liquid-liquid extraction or solid-phase extraction for sample clean-up to minimize matrix effects. researchgate.net

Many biologically active molecules, including lactones, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have different biological activities, making the assessment of enantiomeric purity crucial, particularly in pharmaceutical and pheromone research. mz-at.de Chiral chromatography is the primary method for separating enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org

Chiral GC has been effectively used to determine the absolute configuration of macrolides related to 11-dodecanolide. For instance, the absolute configuration of gephyromantolide A, a macrolide from a mantellid frog, was established by GC on a chiral phase after synthesizing all possible stereoisomers. researchgate.net CSPs for GC often consist of derivatized cyclodextrins incorporated into polysiloxane liquid stationary phases. gcms.cz

Chiral HPLC is also a powerful tool for enantiomeric resolution. aocs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely applicable and can be used in various modes, including reversed-phase and normal-phase chromatography. elementlabsolutions.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions like hydrogen bonding and steric effects. wikipedia.org For example, amylose tris(5-chloro-2-methylphenylcarbamate) has been used as a CSP in reversed-phase HPLC for the enantiomeric analysis of lactones. sigmaaldrich.com

Liquid Chromatography (LC) for Dodecanolide Analysis

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is indispensable for the structural elucidation and quantification of compounds like 11-dodecanolide due to its high sensitivity and selectivity. mdpi.com

Electron Impact (EI) is a hard ionization technique commonly used in GC-MS. In EI-MS, the analyte molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. The resulting pattern of fragment ions, known as the mass spectrum, serves as a molecular fingerprint that can be used for structural identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. acs.org

The fragmentation of aliphatic macrolides like 11-dodecanolide under EI conditions provides significant structural information. A detailed study on the mass spectrometry of aliphatic macrolides revealed characteristic fragmentation patterns that can help determine ring size and the position of substituents. acs.org For methyl-branched 11-dodecanolides, a prominent fragment ion is often observed at m/z 112 (C₇H₁₄O). acs.org This ion is proposed to be formed through a pathway that results in a stable six-membered ring structure. acs.org The analysis of these specific fragmentation patterns is a cornerstone for identifying unknown macrolides in complex mixtures. acs.org

Table 2: Key Fragment Ions in EI-MS of Methyl-Branched Dodecanolides

| Precursor Compound Class | Key Fragment Ion (m/z) | Proposed Structure/Formula | Significance | Reference |

|---|---|---|---|---|

| Methyl-branched 11-dodecanolides | 112 | C₇H₁₄O | Highly prominent ion, indicative of a stabilized six-membered ring fragment. | acs.org |

Hyphenated techniques, which couple a separation method with mass spectrometry, are the gold standard for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. mdpi.com This technique is particularly effective for the analysis of volatile compounds in natural products. As mentioned, the identification of methyl-branched 11-dodecanolides in frog secretions was achieved using GC-MS by comparing both the retention times and the EI mass spectra of the natural compounds with those of synthetic standards. researchgate.netnih.gov The process involves separating the components of a mixture on the GC column, after which each separated component enters the mass spectrometer to be ionized, fragmented, and detected. chromatographyonline.com Identification is then performed by comparing the obtained mass spectra with reference libraries like the NIST Mass Spectral Library. chromatographyonline.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing a wide range of compounds, especially those not amenable to GC. bioxpedia.com It involves coupling HPLC with a tandem mass spectrometer (e.g., a triple quadrupole or QTOF). In LC-MS/MS, the first mass spectrometer selects a specific precursor ion (e.g., the molecular ion of 11-dodecanolide), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations in complex biological matrices. nih.govnih.gov While specific LC-MS/MS methods for 11-dodecanolide are not extensively detailed in the searched literature, the methodology is routinely applied to the analysis of other lactones and secondary metabolites in food and biological samples, demonstrating its applicability. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 11-Dodecanolide |

| 2-methyl-11-dodecanolide |

| 4-methyl-11-dodecanolide |

| 6-methyl-11-dodecanolide |

| 8-methyl-11-dodecanolide |

| 10-methyl-11-dodecanolide |

| 8-nitro-11-dodecanolide |

| 12-methyl-oxa-cyclododecan-2-one |

| Gephyromantolide A |

| γ-lactones |

Advanced Ionization Techniques in Dodecanolide Research

The analysis of macrolides such as 11-dodecanolide has been significantly enhanced by the development of advanced ionization techniques in mass spectrometry (MS). These methods offer high sensitivity and specificity, which are crucial for identifying and quantifying these compounds, often present in trace amounts in natural sources. nih.gov

Traditional methods like Electron Impact (EI) ionization are effective but can cause extensive fragmentation, sometimes making it difficult to determine the molecular weight. Modern "soft" ionization techniques minimize this fragmentation, preserving the molecular ion and providing clearer structural information. bitesizebio.com

Key advanced ionization methods applicable to dodecanolide research include:

Electrospray Ionization (ESI) : ESI is a soft ionization technique that has become a cornerstone in the analysis of a wide range of molecules, including macrolides. numberanalytics.com It involves applying a high voltage to a liquid sample to create an aerosol, leading to the formation of gas-phase ions. bitesizebio.com Its high sensitivity makes it suitable for detecting trace contaminants and elucidating complex organic compound structures. chromatographyonline.com Nano-electrospray ionization (nano-ESI), a variation of ESI, uses very low flow rates and fine emitter tips, which enhances sensitivity, reduces sample consumption, and minimizes ion suppression, making it ideal for analyzing low-abundance analytes in complex biological samples. numberanalytics.com

Ambient Ionization Techniques : These methods allow for the ionization of samples in their native state with minimal or no preparation. nih.gov This capability is particularly advantageous for the rapid analysis of natural products.

Desorption Electrospray Ionization (DESI) : In DESI, a spray of charged solvent droplets is directed onto the sample surface, desorbing and ionizing analytes for MS analysis. chromatographyonline.com It allows for the direct analysis of solid samples without extensive preparation. numberanalytics.comchromatographyonline.com

Direct Analysis in Real Time (DART) : DART utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. chromatographyonline.com Like DESI, it facilitates rapid, direct analysis and is effective for a wide range of compounds. chromatographyonline.comspectroscopyonline.com

Atmospheric Pressure Chemical Ionization (APCI) : APCI is effective for analyzing less polar, volatile compounds. It uses a corona discharge to ionize solvent molecules, which then transfer protons to the analyte molecules. bitesizebio.com

The mass spectra of various methyl-branched 11-dodecanolides have been studied, showing that specific fragmentation patterns under electron impact conditions can help identify the position of methyl groups on the macrolide ring. acs.orgrsc.org For instance, the mass spectra of 2-methyl-11-dodecanolide show a characteristic ion pair at m/z 74 and 87, while 4-methyl isomers show a distinctive ion at m/z 114. rsc.org This detailed fragmentation analysis, combined with gas chromatographic retention indices, has enabled the identification of several new methyl-branched 11-dodecanolides from natural sources like mantellid frogs. nih.govrsc.orgresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 11-dodecanolide. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in the 11-dodecanolide molecule can be confirmed.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a macrocyclic lactone like 11-dodecanolide, specific signals are expected for the protons adjacent to the ester oxygen and carbonyl group, as well as the methylene (B1212753) protons of the long alkyl chain.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. oregonstate.edu It is particularly useful for identifying the carbonyl carbon of the lactone, which appears at a characteristic downfield chemical shift, and the carbon atom bonded to the ester oxygen. oxinst.com While direct spectral data for 11-dodecanolide is not widely published, data for the isomeric δ-dodecalactone (6-heptyloxan-2-one) provides a reference for the expected chemical shifts. nih.gov

Below is a table of predicted and representative chemical shifts for dodecanolides.

| Atom Position (in lactone ring) | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1 (Carbonyl, C=O) | - | ~170-175 |

| C11 (CH-O-) | ~4.9-5.1 (multiplet) | ~75-85 |

| C2 (-CH₂-C=O) | ~2.2-2.5 (triplet) | ~30-40 |

| Alkyl Chain (-CH₂-)n | ~1.2-1.7 (multiplets) | ~20-35 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. libretexts.org These two methods are complementary, as some molecular vibrations that are strong in IR spectra may be weak or absent in Raman spectra, and vice versa. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org The most characteristic feature in the IR spectrum of 11-dodecanolide is the strong absorption band corresponding to the stretching of the carbonyl group (C=O) in the lactone ring. This peak is typically observed in the range of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations between 1000-1300 cm⁻¹ and the C-H stretching vibrations of the methylene groups around 2850-2950 cm⁻¹. libretexts.orgspectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. americanpharmaceuticalreview.com It provides information about vibrational modes and is particularly sensitive to non-polar bonds. For 11-dodecanolide, the C=O stretch is also observable, though typically weaker than in the IR spectrum. The C-C and C-H vibrations of the polymethylene chain give rise to distinct signals. mdpi.com Raman spectroscopy is highly specific and can produce a unique "fingerprint" for a compound, making it useful for identification without extensive sample preparation. americanpharmaceuticalreview.commdpi.com

| Vibrational Mode | Expected IR Peak Position (cm⁻¹) | Expected Raman Peak Position (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C=O Stretch (Lactone) | 1730-1750 | 1730-1750 | Very Strong (IR), Weak/Medium (Raman) |

| CH₂ Bend (Scissoring) | ~1465 | ~1450 | Medium (IR & Raman) |

| C-O Stretch (Ester) | 1000-1300 | 1000-1300 | Strong (IR), Weak (Raman) |

Data Processing and Chemometric Approaches in Dodecanolide Analytics

The analysis of 11-dodecanolide, especially within complex natural extracts, generates large and intricate datasets from techniques like GC-MS. Data processing and chemometrics are essential for extracting meaningful information from this raw data. yellowscan.comfullstory.comexpressanalytics.com Chemometrics uses mathematical and statistical methods to analyze chemical data, enabling tasks like classification, pattern recognition, and prediction. mdpi.comcsic.es

The typical data processing workflow involves several stages:

Data Collection : Gathering raw data from analytical instruments. simplilearn.com

Data Preparation/Preprocessing : This crucial step involves cleaning the data by removing baseline noise, correcting for instrumental drift, and aligning signals (e.g., retention time alignment in chromatography). expressanalytics.com

Data Analysis : Processed data is then subjected to chemometric analysis. expressanalytics.com

In the context of dodecanolide analytics, chemometric methods are particularly powerful:

Principal Component Analysis (PCA) : An unsupervised exploratory technique that reduces the dimensionality of complex datasets. csic.es It can be used to visualize clustering and identify outliers in samples containing various dodecanolides and related compounds, helping to classify them based on their chemical profiles without prior knowledge. mdpi.com

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) : A supervised method used to model the differences between predefined classes of samples. For example, it could be used to build a model that distinguishes between different species of frogs based on the profile of macrolides, including 11-dodecanolide, in their secretions. mdpi.com

These chemometric tools, when applied to data from GC-MS or spectroscopic analyses, can effectively discriminate between samples from different geographical origins or biological species, and can help identify the specific compounds (biomarkers) responsible for these differences. mdpi.commdpi.comnih.gov This integrated approach enhances the reliability of identifying and quantifying 11-dodecanolide and its structural isomers. mdpi.com

Computational and Theoretical Studies on 11 Dodecanolide

Molecular Modeling and Conformational Analysis